

Technical Guide: Solubility of 2-Amino-4-iodophenol in Common Organic Solvents

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Compound of Interest

Compound Name: **2-Amino-4-iodophenol**

Cat. No.: **B079513**

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-amino-4-iodophenol**, a compound of interest in pharmaceutical research and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for **2-amino-4-iodophenol** in common organic solvents. This document, therefore, serves as a guide to the experimental determination of this crucial physicochemical property. It provides a detailed, generalized protocol for researchers to ascertain the solubility of **2-amino-4-iodophenol** and similar phenolic compounds. The methodologies described herein are based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.^{[1][2][3]} The aim is to equip researchers with the necessary framework to generate reliable and reproducible solubility data, which is fundamental for applications in drug development, process chemistry, and formulation science.

Introduction

2-Amino-4-iodophenol is an aromatic organic compound with the molecular formula C_6H_6INO .^[4] Its structure, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, suggests a complex solubility profile influenced by the interplay of polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is critical for its application in drug discovery, where solubility directly impacts bioavailability,

formulation, and efficacy.[1] Furthermore, in synthetic chemistry, solvent selection for reactions and purification is dictated by the solubility of the reactants and products.

Despite its relevance, quantitative solubility data for **2-amino-4-iodophenol** remains elusive in the public domain. This guide provides a robust experimental framework to address this data gap.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific databases and literature has not yielded specific quantitative solubility data for **2-amino-4-iodophenol** in common organic solvents. Therefore, a data summary table cannot be provided. The following sections detail the experimental protocols necessary to generate this data.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the "shake-flask" method, which is considered the gold standard for determining the thermodynamic solubility of a solid in a solvent.[2][3] This method establishes the equilibrium concentration of the solute in a solvent at a specific temperature.

Materials and Equipment

- **2-Amino-4-iodophenol** (solid, high purity)
- Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μ m or 0.45 μ m PTFE)
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

- Preparation: Add an excess amount of solid **2-amino-4-iodophenol** to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[2]
- Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][3]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[1]
- Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of **2-amino-4-iodophenol**.

Analytical Quantification

HPLC is a precise method for determining the concentration of a substance in a solution.[5][6]

- Method Development: Develop an HPLC method capable of separating **2-amino-4-iodophenol** from any potential impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
- Calibration Curve: Prepare a series of standard solutions of **2-amino-4-iodophenol** of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[7]

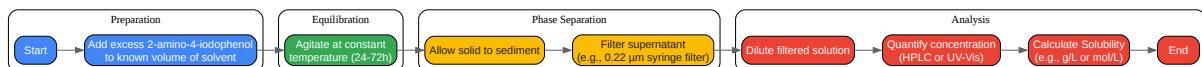
- Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
- Calculation: Determine the concentration of **2-amino-4-iodophenol** in the sample by comparing its peak area to the calibration curve.^[5] Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

For a chromophoric compound like **2-amino-4-iodophenol**, UV-Vis spectroscopy offers a simpler and faster method for quantification.^{[8][9]}

- Determine λ_{max} : Scan a dilute solution of **2-amino-4-iodophenol** in the chosen solvent to determine the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{max} . Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).
- Sample Analysis: Measure the absorbance of the diluted, filtered sample at the λ_{max} .
- Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the solubility, accounting for the dilution.^[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **2-amino-4-iodophenol**.



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Figure 1. Experimental workflow for determining the solubility of **2-amino-4-iodophenol**.

Conclusion

While quantitative solubility data for **2-amino-4-iodophenol** in common organic solvents are not readily available in the literature, this guide provides a comprehensive experimental protocol for their determination. By following the detailed shake-flask method and employing either HPLC or UV-Vis spectroscopy for quantification, researchers can generate the necessary data to support their work in drug development and chemical synthesis. The generation and dissemination of such fundamental physicochemical data are crucial for advancing scientific research.

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